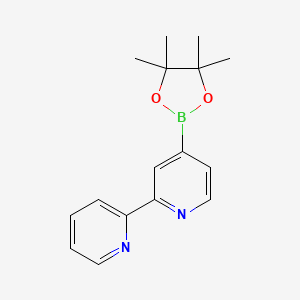
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is a boron-containing organic compound. It is characterized by the presence of a bipyridine moiety, which is a common ligand in coordination chemistry, and a dioxaborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable in various fields, including materials science, catalysis, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine typically involves the following steps:
-
Borylation of Bipyridine: : The bipyridine precursor is reacted with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions:
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling large quantities of reagents.
化学反応の分析
Types of Reactions
-
Suzuki-Miyaura Cross-Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reagents and Conditions:
-
Oxidation and Reduction: : The bipyridine moiety can undergo redox reactions, making the compound useful in electrochemical applications.
-
Substitution Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound.
科学的研究の応用
Chemistry
Catalysis: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is used as a ligand in various catalytic systems, enhancing the efficiency and selectivity of reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs and diagnostic agents.
Bioconjugation: It can be used to modify biomolecules, facilitating the study of biological processes and the development of new therapeutics.
Industry
Polymer Chemistry: It is used in the synthesis of functional polymers with applications in coatings, adhesives, and nanotechnology.
作用機序
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine exerts its effects depends on its application. In catalysis, the bipyridine moiety coordinates with metal centers, stabilizing the catalytic species and facilitating the reaction. In biological systems, the compound can interact with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline: Similar in structure but with an aniline group instead of bipyridine.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bipyridine moiety, used primarily in hydroboration reactions.
2,2’-Bipyridine: A common ligand in coordination chemistry, but without the dioxaborolane group.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is unique due to the combination of the bipyridine ligand and the dioxaborolane group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
分子式 |
C16H19BN2O2 |
|---|---|
分子量 |
282.1 g/mol |
IUPAC名 |
2-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-10-19-14(11-12)13-7-5-6-9-18-13/h5-11H,1-4H3 |
InChIキー |
GOTHWAHQXVXCSC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


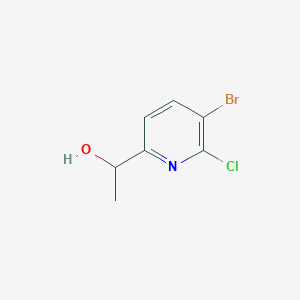
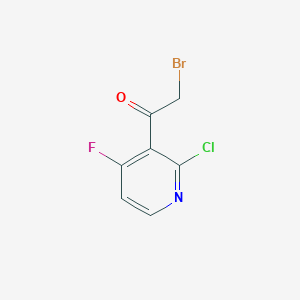
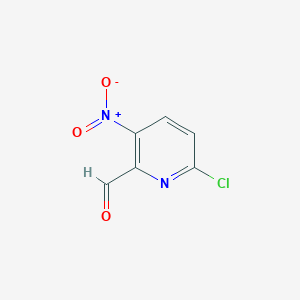
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
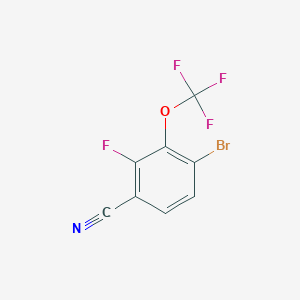
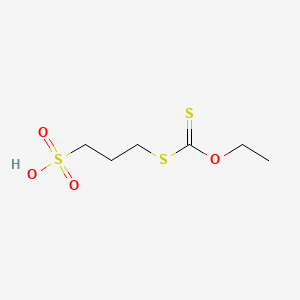


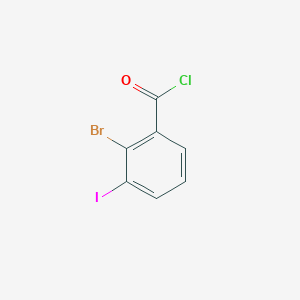

![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
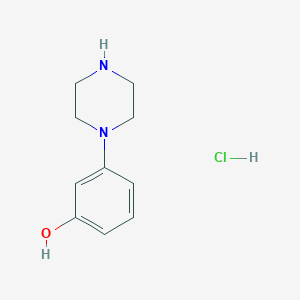
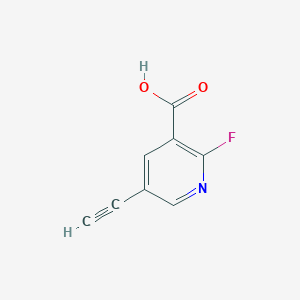
![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
